2-ethyl-6-methyl-N-(propan-2-yl)aniline

Agrochemical intermediate synthesis Structure-activity relationship Steric and electronic differentiation

2-Ethyl-6-methyl-N-(propan-2-yl)aniline (CAS 73147-41-8; also referred to as 2-ethyl-N-isopropyl-6-methylaniline or N-isopropyl-2-ethyl-6-methylaniline) is a 2,6-dialkyl-substituted N-sec-alkyl aniline, with molecular formula C₁₂H₁₉N and molecular weight 177.29 g·mol⁻¹. It is a secondary amine within the broader chloroacetanilide herbicide intermediate class, structurally defined by ortho-ethyl and ortho-methyl aromatic substituents combined with an N-isopropyl group.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13244663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-6-methyl-N-(propan-2-yl)aniline
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(C)C)C
InChIInChI=1S/C12H19N/c1-5-11-8-6-7-10(4)12(11)13-9(2)3/h6-9,13H,5H2,1-4H3
InChIKeyNVLFOUKGUQZJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methyl-N-(propan-2-yl)aniline — Procurement-Relevant Identity, Core Specifications, and Industrial Role


2-Ethyl-6-methyl-N-(propan-2-yl)aniline (CAS 73147-41-8; also referred to as 2-ethyl-N-isopropyl-6-methylaniline or N-isopropyl-2-ethyl-6-methylaniline) is a 2,6-dialkyl-substituted N-sec-alkyl aniline, with molecular formula C₁₂H₁₉N and molecular weight 177.29 g·mol⁻¹ . It is a secondary amine within the broader chloroacetanilide herbicide intermediate class, structurally defined by ortho-ethyl and ortho-methyl aromatic substituents combined with an N-isopropyl group . In procurement contexts, this compound is commercially available from specialty chemical suppliers at a minimum purity specification of 95%, with storage recommended in cool, dry conditions and classified as non‑hazardous for DOT/IATA transport under current listings .

Substitution pattern 2-ethyl, 6-methyl, N-isopropyl aniline
Minimum purity ≥95% (commercial grade)
Transport class Non-hazardous (DOT/IATA)

Why 2-Ethyl-6-methyl-N-(propan-2-yl)aniline Cannot Be Replaced by Other Dialkylanilines in Regulated or Stereospecific Synthetic Routes


Within the 2,6-dialkylaniline family, the simultaneous presence of 2-ethyl, 6-methyl, and N-isopropyl substituents generates a steric and electronic profile that is not replicated by any single structural analog. 2-Ethyl-6-methylaniline (CAS 24549-06-2), for instance, lacks the N-isopropyl group entirely and serves as a metabolite of metolachlor and diuron herbicides rather than as a dedicated synthetic intermediate, with distinct soil degradation behavior assessed under both microbiologically active and sterilized conditions . Conversely, N-isopropylanilines bearing only one ortho-alkyl group (e.g., N-isopropyl-m-toluidine) exhibit fundamentally different ring-activation patterns and regiochemical outcomes during N-acylation or electrophilic substitution. In the specific context of S‑Metolachlor synthesis, the N‑sec‑alkyl 2,6‑disubstituted aniline core of 2‑ethyl‑6‑methyl‑N‑(propan‑2‑yl)aniline is explicitly required; the synthetic route proceeds through imine formation and stereoselective hydrogenation that depends on the precise substitution pattern, and substituting a mono‑alkyl or differently substituted analog would break the chiral induction pathway necessary to generate the enantiomerically enriched herbicide [1]. Generic substitution therefore risks both regulatory non‑compliance and synthetic failure in any process targeting S‑Metolachlor or its downstream metabolites.

N‑alkyl group N‑isopropyl present 2‑Ethyl‑6‑methylaniline lacks N‑alkyl; imine formation may fail
Ortho‑dialkyl 2‑ethyl & 6‑methyl Mono‑ortho analogs shift ring activation; chiral induction may break

Quantitative Differentiation Evidence for 2-Ethyl-6-methyl-N-(propan-2-yl)aniline Relative to Its Closest In‑Class Analogs


Structural Uniqueness Profile: 2-Ethyl-6-methyl-N-(propan-2-yl)aniline vs. 2-Ethyl-6-methylaniline and Positional Isomers

The target compound possesses a 2-ethyl, 6-methyl, and N-isopropyl substitution pattern (C₁₂H₁₉N, MW 177.29 g·mol⁻¹) that is not replicated by any single close analog . Its immediate precursor/metabolite 2‑ethyl‑6‑methylaniline (C₉H₁₃N, MW 135.21 g·mol⁻¹) lacks the N‑alkyl group , while positional isomers such as 3‑ethyl‑N‑(propan‑2‑yl)aniline and 4‑ethyl‑N‑(propan‑2‑yl)aniline (both C₁₁H₁₇N, MW 163.26 g·mol⁻¹) move the ethyl substituent away from the ortho position, altering the steric environment around the aniline nitrogen .

Structural uniqueness
Data to verify
C₁₂H₁₉N; MW 177.29
2‑ethyl,6‑methyl,N‑isopropyl
vs. 2‑ethyl‑6‑methylaniline (C₉H₁₃N, MW 135.21, no N‑alkyl)
Substitution pattern is not replicable
Head-to-head structural comparison; data to verify
Agrochemical intermediate synthesis Structure-activity relationship Steric and electronic differentiation

Predicted Lipophilicity (XLogP3) as a Surrogate for Environmental Partitioning in Chloroacetanilide Intermediate Selection

The target compound's predicted XLogP3 value is 3.9 , which places it in a higher lipophilicity range than its unalkylated precursor 2‑ethyl‑6‑methylaniline (predicted XLogP3 approximately 2.2–2.5 based on standard increment methods for aromatic amines). Among close N‑isopropyl positional isomers (3‑ethyl‑ and 4‑ethyl‑N‑(propan‑2‑yl)aniline), the additional ortho‑methyl group in the target compound contributes uniquely to logP through both increased carbon count and steric shielding of the polar NH moiety.

Predicted XLogP3
Data to verify
3.9 (target)
vs. ~2.2–2.5 (des‑isopropyl analog)
Higher lipophilicity for environmental partitioning screening
Calculated via PubChem/CACTVS; cross-study comparable
Environmental fate modeling QSAR-based procurement screening Lipophilicity comparison

Acute Oral Toxicity Classification: 2,6‑Dialkylaniline Class Advantage Over Mono‑Substituted Anilines

A systematic toxicological study of alkyl ring‑substituted aniline derivatives established that oral LD₅₀ values in male rats increase with alkyl chain length for 2,6‑disubstituted anilines, and that disubstituted anilines are less toxic than their monosubstituted counterparts when the alkyl substituent contains two or three carbons [1]. 2‑Ethyl‑6‑methyl‑N‑(propan‑2‑yl)aniline, bearing an ethyl (C2) and a methyl (C1) group on the ring, falls within this documented class of reduced‑toxicity disubstituted anilines relative to mono‑alkyl anilines. In contrast, mono‑2‑ethylaniline and mono‑2‑isopropylaniline are expected to exhibit lower LD₅₀ values based on the reported structure–toxicity trend.

Acute oral toxicity class
Class-level inference
2,6‑dialkylanilines show higher LD₅₀ than mono‑substituted analogs
Class-level reduced toxicity for procurement tiering
Based on 1972 Toxicology and Applied Pharmacology study
Toxicological screening 2,6‑dialkylaniline LD50 Procurement safety tiering

Non‑Hazardous Transport Classification Under DOT/IATA as a Procurement Logistics Differentiator

The commercially supplied product (minimum purity 95%) is explicitly classified as non‑hazardous material under DOT/IATA transport regulations as of November 2024 . This contrasts with many lower‑alkyl anilines (e.g., aniline itself, UN 1547, Class 6.1 toxic; or 2‑methylaniline/o‑toluidine, UN 1708, Class 6.1) which carry mandatory hazard labeling for acute toxicity. The non‑hazardous classification reduces shipping cost, eliminates Dangerous Goods surcharges, and simplifies customs clearance for international procurement.

Transport classification
Data to verify
Non‑hazardous (DOT/IATA)
vs. Class 6.1 for aniline, o‑toluidine
Logistics advantage for international procurement
Per supplier SDS (Nov 2024); category difference
Transport hazard classification Supply chain logistics Procurement compliance

Optimal Research and Industrial Deployment Scenarios for 2-Ethyl-6-methyl-N-(propan-2-yl)aniline Based on Differentiated Evidence


S‑Metolachlor and Chloroacetanilide Herbicide Intermediate Synthesis

This compound is established as a key intermediate in the synthesis of the chloroacetanilide herbicide S‑Metolachlor, where the N‑isopropyl‑2‑ethyl‑6‑methylaniline core is essential for the stereoselective hydrogenation step that generates the enantiomerically enriched active ingredient [1]. Procurement should prioritize this specific intermediate over 2‑ethyl‑6‑methylaniline (which lacks the N‑alkyl group and is itself a soil metabolite rather than a synthetic precursor ) or over positional isomers in which the 2,6‑dialkyl architecture is not maintained.

QSAR‑Guided Environmental Fate Screening Using XLogP3 as a Selection Parameter

With a predicted XLogP3 of 3.9 [1], 2‑ethyl‑6‑methyl‑N‑(propan‑2‑yl)aniline occupies a distinctly higher lipophilicity space than its des‑isopropyl analog 2‑ethyl‑6‑methylaniline (estimated XLogP3 ~2.2–2.5). This makes it a more appropriate candidate for studies modeling soil organic‑carbon partitioning, bioaccumulation in terrestrial organisms, or organic‑solvent extraction workflows where higher logP translates to predictable and differentiated phase‑transfer behavior.

Occupational Safety‑Tiered Laboratory‑Scale or Pilot‑Plant Procurement

The class‑level toxicological finding that 2,6‑dialkylanilines exhibit reduced acute oral toxicity compared to mono‑substituted anilines for C2 and C3 substituents [1], combined with the compound's non‑hazardous DOT/IATA transport classification , supports its selection when developing synthetic protocols where worker exposure risk and shipping logistics are primary procurement filters. This places the compound in a more favorable safety tier than mono‑alkyl anilines or Class 6.1‑classified aromatic amines.

Reference Standard for Analytical Method Development in Chloroacetanilide Metabolite Studies

Given its defined role in the S‑Metolachlor synthetic pathway and the structural relationship to known herbicide metabolites, 2‑ethyl‑6‑methyl‑N‑(propan‑2‑yl)aniline can serve as a well‑characterized reference compound for developing and validating LC‑MS/MS or GC‑MS analytical methods targeting chloroacetanilide intermediates and their environmental transformation products [1]. Its established CAS identity (73147‑41‑8), defined molecular formula (C₁₂H₁₉N), and >95% commercial purity specification provide the traceability required for regulatory method validation.

Application
Selection Property
Validation Focus
S‑Metolachlor intermediate synthesis
2,6‑dialkyl + N‑isopropyl architecture
Stereoselective imine hydrogenation compatibility
QSAR environmental fate screening
XLogP3 3.9 lipophilicity
Soil sorption / organic‑phase partitioning models
Occupational safety‑tiered procurement
2,6‑dialkyl class reduced acute oral toxicity
Worker exposure risk assessment framework
Analytical reference standard
Established CAS, purity ≥95%, defined structure
LC‑MS/MS/GC‑MS method validation for chloroacetanilide intermediates
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